rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one
Description
Contextualization within Norbornane (B1196662) Frameworks
The foundation of 3-Chloro-2-norbornanone is the norbornane system, a saturated bicyclic hydrocarbon with the IUPAC name bicyclo[2.2.1]heptane. nih.govontosight.ai This framework is characterized by a six-membered ring constrained in a boat conformation by a one-carbon bridge (C7). This bridged structure imparts significant ring strain and conformational rigidity, which dictates the reactivity and stereochemistry of its derivatives.
3-Chloro-2-norbornanone is specifically a derivative of 2-norbornanone, where a ketone functional group is present at the C2 position. lookchem.com The addition of a chlorine atom at the adjacent C3 position introduces further electronic and steric influences. The compound can exist as different stereoisomers, primarily endo-3-chloro-2-norbornanone and exo-3-chloro-2-norbornanone, depending on the orientation of the chlorine atom relative to the carbon bridge. nist.govconicet.gov.archemeo.com
Significance of Halogenated Bicyclic Systems in Organic Synthesis and Mechanistic Studies
Halogenated bicyclic compounds are valuable intermediates in organic synthesis and pivotal substrates for mechanistic investigations. beilstein-archives.orgrsc.orgacs.org Their rigid conformations allow for precise control and study of stereochemical outcomes in various reactions.
In organic synthesis, these systems serve as precursors to a wide range of more complex molecules. For instance, halogenated azabicycloalkanes have been used to synthesize functionalized azepanes and piperidines through ring-cleavage reactions. rsc.org Similarly, iron(II) halide-promoted cyclization of certain enynamides yields halogenated bicyclic γ-lactams, structures of interest in medicinal chemistry. acs.org
From a mechanistic standpoint, halogenated bicyclic systems are frequently employed to study reaction pathways. The constrained framework helps to elucidate the geometric requirements of transition states and the behavior of reactive intermediates like carbocations and radicals. conicet.gov.arcdnsciencepub.com The presence of a halogen atom provides a reactive site for nucleophilic substitution and elimination reactions, and its electron-withdrawing nature influences the reactivity of nearby functional groups. conicet.gov.ar Studies on these molecules have been instrumental in understanding mechanisms such as radical nucleophilic substitution (SRN1), electrophilic cleavage, and solvolysis reactions. conicet.gov.arcdnsciencepub.com
Overview of Research Domains Pertaining to 3-Chloro-2-norbornanone
Research involving 3-Chloro-2-norbornanone is primarily concentrated in the fields of physical organic chemistry and synthetic methodology, with a strong emphasis on reaction mechanisms.
Mechanistic Investigations: A significant area of research has been the study of electron transfer reactions. conicet.gov.ar The reactivity of 3-Chloro-2-norbornanone in radical nucleophilic substitution (SRN1) mechanisms has been explored in detail. Research has shown that the presence of the ketone (oxo) group significantly enhances the substrate's reactivity toward electron transfer compared to analogous compounds like 2-chloronorbornane. conicet.gov.ar This activating effect is attributed to the carbonyl group's ability to stabilize radical anion intermediates formed during the reaction. conicet.gov.ar
Synthetic Reactions: The reactions of 3-Chloro-2-norbornanone with various nucleophiles have been documented. Photostimulated reactions with thiophenoxide (PhS⁻) ions, for example, have been studied in solvents like liquid ammonia (B1221849) and DMSO. conicet.gov.ar These studies provide insight into how reaction conditions influence product yields and stereochemistry. In liquid ammonia, the photostimulated reaction of a mixture of endo- and exo-3-chloro-2-norbornanone with PhS⁻ ions yields substitution products in low to moderate yields, while the reaction does not proceed in the dark. conicet.gov.ar
Table 2: Photostimulated Reactions of 3-Chloro-2-norbornanone with Thiophenoxide Ions conicet.gov.ar
| Solvent | Conditions | Reactant Isomer(s) | Product(s) | Yield (%) |
|---|---|---|---|---|
| Liquid Ammonia | Irradiated, 60 min | endo- & exo- (1:1 mixture) | Substitution Products | 61 |
| Liquid Ammonia | Dark, 120 min | endo- & exo- (1:1 mixture) | No Reaction | 0 |
Computational and Spectroscopic Studies: Modern research on 3-Chloro-2-norbornanone and related compounds heavily utilizes computational chemistry. conicet.gov.arrsc.org Density Functional Theory (DFT) calculations are employed to determine molecular properties such as vertical electron affinity (VEA) and bond dissociation energies (BDE), which helps to rationalize observed reactivity patterns. conicet.gov.ar These theoretical studies complement experimental findings from spectroscopic techniques like Nuclear Magnetic Resonance (NMR), which are used to confirm the structures of reactants and products. lookchem.comchemicalbook.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| 3-Chloro-2-norbornanone | 3-chlorobicyclo[2.2.1]heptan-2-one |
| 2-Norbornanone | Norcamphor (B56629), Bicyclo[2.2.1]heptan-2-one |
| Norbornane | Bicyclo[2.2.1]heptane |
| 2-Chloronorbornane | |
| Thiophenoxide ion | PhS⁻ |
| Azepane | |
| Piperidine | |
| γ-Lactam |
Properties
CAS No. |
30860-22-1 |
|---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
(1S,3R,4R)-3-chlorobicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H9ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-6H,1-3H2/t4-,5+,6-/m1/s1 |
InChI Key |
PQRKEKMZLKKQOP-NGJCXOISSA-N |
Canonical SMILES |
C1CC2CC1C(C2=O)Cl |
Other CAS No. |
61914-03-2 10464-71-8 30860-22-1 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Stereochemical Pathways
Nucleophilic Substitution Reactions and Stereoselectivity
The presence of a chlorine atom at the C3 position, adjacent to a carbonyl group, activates the system for nucleophilic substitution reactions. The stereoselectivity of these reactions is a key area of investigation, with mechanisms such as the photostimulated SRN1 pathway offering insights into the behavior of chloro ketone-activated systems.
While specific studies on the photostimulated nucleophilic substitution of 3-Chloro-2-norbornanone are not extensively documented, the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a well-established pathway for nucleophilic substitution on substrates with suitable electron-withdrawing groups. In this proposed mechanism, the reaction is initiated by the transfer of an electron to the substrate, forming a radical anion. For 3-Chloro-2-norbornanone, the carbonyl group would facilitate the acceptance of an electron.
The key steps of the proposed SRN1 mechanism are as follows:
Initiation: An electron is transferred from a donor or via photochemical stimulation to the 3-Chloro-2-norbornanone molecule, forming a radical anion.
Fragmentation: The radical anion undergoes fragmentation, expelling the chloride ion to form a 2-norbornanone-3-yl radical.
Radical-Nucleophile Coupling: The resulting radical reacts with a nucleophile to form a new radical anion.
Electron Transfer: This new radical anion transfers its electron to a neutral molecule of 3-Chloro-2-norbornanone, propagating the chain reaction and forming the substitution product.
The stereochemical outcome of SRN1 reactions can be complex. The intermediate radical is typically sp2 hybridized and planar, which could lead to a loss of stereochemical information from the starting material. However, the rigid bicyclic structure of the norbornane (B1196662) system may impose facial selectivity on the approach of the incoming nucleophile.
Hypothetical data based on general SRN1 principles:
| Step | Description | Intermediate/Product | Stereochemical Implication |
|---|---|---|---|
| Initiation | Electron addition | 3-Chloro-2-norbornanone radical anion | - |
| Fragmentation | Loss of Cl⁻ | 2-norbornanone-3-yl radical | Potentially planar radical center |
| Coupling | Reaction with Nu⁻ | 3-Nu-2-norbornanone radical anion | Approach of Nu⁻ can be from exo or endo face |
| Propagation | Electron transfer | 3-Nu-2-norbornanone | Mixture of stereoisomers possible |
Electron transfer is the fundamental first step in the SRN1 mechanism and other redox-initiated reactions. In a molecule like 3-Chloro-2-norbornanone, the presence of the carbonyl group significantly lowers the reduction potential of the molecule, making it more susceptible to accepting an electron compared to a simple alkyl chloride. The LUMO (Lowest Unoccupied Molecular Orbital) of the molecule would be associated with the π* orbital of the carbonyl group, which can readily accept an electron.
The efficiency of the electron transfer process would be dependent on the nature of the electron donor and the reaction conditions, such as the solvent and the presence of light.
Acid- and Base-Catalyzed Transformations
The carbonyl group in 3-Chloro-2-norbornanone is the focal point for acid- and base-catalyzed reactions, primarily through the formation of enol or enolate intermediates. The stereochemical rigidity of the norbornane skeleton provides a valuable system for studying the dynamics and stereochemical pathways of these transformations.
In both acidic and basic media, 3-Chloro-2-norbornanone can undergo enolization, which involves the formation of a double bond between C2 and C3. The rate of enolization can be studied using hydrogen isotope exchange experiments. In a deuterated acidic or basic medium (e.g., D₂O/D⁺ or D₂O/OD⁻), the α-protons at the C3 position can be exchanged for deuterium (B1214612).
The rate of this exchange provides information about the stability of the enol or enolate intermediate and the steric and electronic factors influencing its formation. The presence of the electronegative chlorine atom at C3 is expected to influence the acidity of the C3-proton and thus the rate of enolization.
Hypothetical data illustrating expected isotope exchange rates:
| Compound | Catalyst | Relative Rate of H/D Exchange |
|---|---|---|
| 2-Norbornanone | Base (OD⁻) | 1 |
| 3-Chloro-2-norbornanone | Base (OD⁻) | > 1 (due to inductive effect of Cl) |
| 2-Norbornanone | Acid (D⁺) | 1 |
| 3-Chloro-2-norbornanone | Acid (D⁺) | < 1 (due to destabilization of the protonated carbonyl) |
The enolization of 2-norbornanone derivatives is known to exhibit stereoselectivity. The formation of the enol or enolate can proceed with the removal of either the exo- or endo-proton at C3. The relative rates of removal of these diastereotopic protons are influenced by steric hindrance and orbital alignment.
For 3-Chloro-2-norbornanone, the stereochemistry of the starting material (i.e., whether the chlorine is in the exo or endo position) will significantly impact the enolization pathway. If the C3 carbon bearing the chlorine is a stereocenter, enolization will lead to its racemization or epimerization, as the intermediate enol/enolate is planar at C2-C3. This process, involving the formation of an achiral intermediate from a chiral starting material, can result in stereochemical inversion at the C3 position upon reprotonation.
Rearrangement Reactions and Carbocation Intermediates
The bicyclo[2.2.1]heptane framework is renowned for its propensity to undergo rearrangement reactions, most notably the Wagner-Meerwein rearrangement, which proceeds through carbocation intermediates. While the generation of a carbocation at C3 of 3-Chloro-2-norbornanone would be disfavored due to the adjacent electron-withdrawing carbonyl group, reactions that can induce the formation of a carbocation at other positions in the ring system could lead to skeletal rearrangements.
For instance, under conditions that favor the loss of the chloride ion to form a carbocation at C3 (e.g., in the presence of a strong Lewis acid), a subsequent rearrangement could occur to relieve ring strain or to form a more stable carbocation. The Wagner-Meerwein rearrangement in the norbornyl system typically involves the migration of a C-C single bond to an adjacent carbocationic center.
A plausible, though likely high-energy, pathway could involve:
Formation of a carbocation: A Lewis acid could assist in the removal of the chloride ion to generate a carbocation at the C3 position.
Wagner-Meerwein Rearrangement: The C1-C2 bond could migrate to C3, leading to a rearranged carbocation with the positive charge at C2.
Further reactions: The rearranged carbocation could then be trapped by a nucleophile or undergo further rearrangements.
The high activation energy required for the formation of an α-keto carbocation suggests that such rearrangements would likely require forcing conditions. The study of such reactions in the rigid norbornane system provides fundamental insights into the behavior of carbocationic intermediates.
Cleavage Reactions of Related Nortricyclenes in Deuterated Media
The study of cleavage reactions of nortricyclene (B1619838) derivatives in deuterated media offers a window into the intricacies of electrophilic additions to strained three-membered rings. Research on the acid-catalyzed cleavage of 3-chloronortricyclene, a compound structurally related to 3-chloro-2-norbornanone, in a solution of deuterated sulfuric acid in deuterated acetic acid (D2SO4–DOAc) provides significant mechanistic details.
The cleavage of 3-chloronortricyclene under these conditions proceeds more rapidly than solvolysis and leads to a mixture of halo-exo-2-norbornyl acetates. The distribution of these products is indicative of the preferred reaction pathway. A key finding is that the cleavage of the bond most distant from the electron-withdrawing chloro group is favored by a ratio of 5:1 over the other bonds of the cyclopropane (B1198618) ring. This preference is rationalized by a mechanism involving edge-deuteronation of the cyclopropane ring, leading to the formation of classical halocations as intermediates.
The stereochemistry of the deuterium incorporation is highly specific. The deuterium atom at the C-6 position is found to be at least 90% in the endo position. This high degree of stereochemical purity supports the proposed mechanism of edge-deuteronation.
The reaction yields a mixture of products, with the 7-chloroacetates comprising a significant portion of the reaction mixture. Furthermore, a portion of the 5-chloro-exo-2-norbornyl acetates is formed through rearrangement of the initially formed syn-7- and anti-7-chloronorbornyl cations. The specific distribution of the products from the cleavage of 3-chloronortricyclene in D2SO4–DOAc is detailed in the interactive data table below.
Product Distribution from the Cleavage of 3-Chloronortricyclene in Deuterated Media
| Product | Percentage of Reaction Mixture | Notes |
|---|---|---|
| syn-7-Chloro-exo-2-norbornyl acetate | 70% | Formed from direct cleavage. |
| anti-7-Chloro-exo-2-norbornyl acetate | ||
| exo-5-Chloro-exo-2-norbornyl acetate | 28% | Approximately 30% of this fraction is derived from the rearrangement of the 7-chloronorbornyl cations. |
| endo-5-Chloro-exo-2-norbornyl acetate |
This study not only illuminates the stereochemical and regiochemical course of the cleavage reaction but also establishes a synthetic route to C-6 endo-deuterated 7-chloro- and 7-bromo-exo-2-norbornyl brosylates from their corresponding 3-halonortricyclenes.
Mechanistic Insights into Skeletal Rearrangements
The bicyclo[2.2.1]heptane framework, inherent to 3-chloro-2-norbornanone, is prone to a variety of skeletal rearrangements, primarily driven by the relief of ring strain and the formation of more stable carbocation intermediates. Two of the most significant rearrangement pathways applicable to α-halo ketones like 3-chloro-2-norbornanone are the Wagner-Meerwein rearrangement and the Favorskii rearrangement.
Wagner-Meerwein Rearrangement:
The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. ddugu.ac.in In the context of the norbornane system, these rearrangements are particularly facile and are a classic example of such transformations. purechemistry.orgadichemistry.com For 3-chloro-2-norbornanone, under acidic conditions or in reactions that generate a carbocation at C-2 or C-3, a Wagner-Meerwein shift is plausible.
The mechanism would typically involve the formation of a carbocation, for instance, by the loss of the chloride ion, although this is less likely from an sp2-hybridized carbon of the ketone. More probable is the protonation of the carbonyl oxygen, followed by the migration of the C1-C6 bond to the C2 carbon. This would result in a new carbocation at C6, which could then be captured by a nucleophile or undergo further rearrangement to relieve strain. These shifts in the bicyclo[2.2.1]heptane system are well-documented and are a fundamental aspect of its chemistry. purechemistry.org
Favorskii Rearrangement:
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.org This reaction typically leads to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. In the case of cyclic α-halo ketones, the Favorskii rearrangement results in a ring contraction. wikipedia.org
For 3-chloro-2-norbornanone, treatment with a base such as a hydroxide (B78521) or alkoxide would initiate the rearrangement. The proposed mechanism involves the formation of an enolate on the side of the ketone away from the chlorine atom. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine, leading to a cyclopropanone (B1606653) intermediate. wikipedia.org The strained bicyclic cyclopropanone is then attacked by a nucleophile (e.g., hydroxide or alkoxide). This is followed by the cleavage of one of the bonds of the three-membered ring to yield a more stable carbanion, which upon protonation gives the final ring-contracted product. Given the bicyclic nature of 3-chloro-2-norbornanone, this would result in a bicyclo[2.1.1]hexane carboxylic acid derivative.
The competition between these and other potential reaction pathways is dependent on the specific reaction conditions, including the nature of the reagents, the solvent, and the temperature.
Advanced Spectroscopic Characterization and Computational Chemistry in the Study of 3 Chloro 2 Norbornanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules. For 3-chloro-2-norbornanone, which exists as two distinct diastereomers (endo and exo), NMR is crucial for assigning the relative stereochemistry of the chlorine substituent.
The chemical shifts observed in both proton (¹H) and carbon-13 (¹³C) NMR spectra are highly sensitive to the local electronic environment of each nucleus, which is directly influenced by the spatial orientation of the chlorine atom. The exo-isomer is typically synthesized by the reaction of norbornanone with sulphuryl chloride, while the endo-isomer can be obtained via epimerization of the exo-isomer. modgraph.co.uk
In the ¹H NMR spectrum, the proton at the C3 position (H-3) shows a significant difference in chemical shift between the two isomers. This variation is primarily due to the anisotropic effects of the neighboring carbonyl group and the electronegativity of the chlorine atom. modgraph.co.uk The chemical shifts of the bridgehead protons and the methylene (B1212753) bridge protons also differ, providing further diagnostic markers for stereochemical assignment.
Similarly, the ¹³C NMR spectra exhibit distinct chemical shifts for the carbon atoms, particularly for the carbonyl carbon (C2) and the carbon bearing the chlorine (C3). The substituent effects of the chlorine atom, which include inductive and steric components, are transmitted through the rigid bicyclic system, leading to measurable differences in the resonance frequencies of the carbon nuclei. modgraph.co.uk
Below are tables summarizing the experimental ¹H and ¹³C NMR chemical shifts for the endo and exo isomers of 3-chloro-2-norbornanone, as reported in the literature.
Table 1: Experimental ¹H NMR Chemical Shifts (ppm) for 3-Chloro-2-norbornanone Isomers
| Proton | exo-Isomer | endo-Isomer |
|---|---|---|
| H1 | 2.85 | 3.12 |
| H3 | 4.15 | 4.56 |
| H4 | 2.76 | 2.68 |
| H5x | 1.81 | 1.77 |
| H5n | 1.61 | 1.63 |
| H6x | 2.12 | 2.11 |
| H6n | 1.81 | 1.95 |
| H7s | 2.05 | 1.89 |
| H7a | 1.61 | 1.77 |
Data sourced from studies conducted in CDCl₃. modgraph.co.uk
Table 2: Experimental ¹³C NMR Chemical Shifts (ppm) for 3-Chloro-2-norbornanone Isomers
| Carbon | exo-Isomer | endo-Isomer |
|---|---|---|
| C1 | 51.9 | 50.8 |
| C2 | 208.5 | 207.2 |
| C3 | 64.9 | 63.3 |
| C4 | 45.4 | 44.2 |
| C5 | 27.6 | 22.8 |
| C6 | 27.1 | 27.8 |
| C7 | 37.5 | 35.8 |
Data sourced from studies conducted in CDCl₃. modgraph.co.uk
To complement experimental findings, computational methods are employed to predict NMR chemical shifts. github.io The CHARGE model, an empirical approach, calculates chemical shifts based on parameters derived from atomic charges and molecular geometry. modgraph.co.uk More rigorous quantum mechanical methods, such as Density Functional Theory (DFT), provide a more accurate prediction by calculating the magnetic shielding tensors of the nuclei. bris.ac.uknih.gov
These computational models are particularly useful for assigning complex spectra and for validating experimental stereochemical assignments. researchgate.net By calculating the expected chemical shifts for both the endo and exo isomers, a direct comparison with the experimental data can be made. modgraph.co.uk A strong correlation between the calculated and observed shifts provides high confidence in the structural assignment. researchgate.net DFT calculations have shown excellent agreement with experimental values for related norbornanone systems, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C shifts. bris.ac.uk
Electron Transmission Spectroscopy (ETS) for Orbital Energy Analysis
Electron Transmission Spectroscopy (ETS) is an experimental technique used to probe the energies of unoccupied (virtual) molecular orbitals. In an ETS experiment, a beam of monoenergetic electrons is passed through a gaseous sample of the target molecule. When the electron energy matches the energy required to temporarily add an electron to a vacant molecular orbital, a transient negative ion (TNI) is formed, resulting in a sharp decrease in the transmitted electron current. The energies at which these resonances occur correspond to the vertical electron affinities (VEAs) of the molecule.
For ketones like 3-chloro-2-norbornanone, the lowest-lying unoccupied molecular orbitals (LUMOs) are of particular interest. These are typically the π* orbital associated with the carbonyl group (πc=o) and the σ orbital associated with the carbon-chlorine bond (σ*c-cl). ETS experiments on chloro-norbornanones reveal distinct resonances corresponding to the formation of TNIs by electron capture into these orbitals.
The relative energies of the πc=o and σc-cl orbitals are influenced by their spatial orientation and through-bond or through-space interactions. The rigid framework of the norbornanone skeleton allows for a systematic study of how the endo or exo position of the chlorine atom affects these orbital energies. The interaction between the C-Cl bond and the carbonyl group can lead to shifts in the energies of both the π* and σ* orbitals compared to monofunctional parent compounds.
The vertical electron affinities (VEAs) obtained from ETS can be correlated with theoretical predictions of virtual orbital energies. Koopmans' theorem provides a straightforward approach, stating that the energy of a virtual orbital calculated from a Hartree-Fock (HF) self-consistent field (SCF) calculation is approximately equal to the negative of the VEA for that orbital. rsc.org
Calculations using minimal basis sets like STO-3G, while computationally inexpensive, can provide a qualitative ordering of the virtual orbitals. For 3-chloro-2-norbornanone, these calculations typically predict the πc=o as the LUMO, followed by the σc-cl orbital. By comparing the calculated orbital energies with the experimental VEAs from ETS, the nature of the low-lying temporary negative ion states can be assigned.
Table 3: Representative Vertical Electron Affinities (VEAs) and Theoretical Orbital Energies (eV)
| Orbital | Experimental VEA (ETS) | Theoretical Orbital Energy (STO-3G) |
|---|---|---|
| πc=o | -1.5 to -1.8 | 1.9 to 2.2 |
| σc-cl | -2.5 to -3.0 | 3.0 to 3.5 |
Note: Values are representative for α-chloro ketones and may vary slightly for specific isomers. The theoretical energies are positive, representing unoccupied orbitals, while experimental VEAs are negative, indicating energy is released upon electron capture.
Theoretical Investigations of Electronic Structure and Reactivity
Theoretical calculations, particularly at the DFT level, extend beyond predicting spectroscopic properties to provide deeper insights into the electronic structure and potential reactivity of 3-chloro-2-norbornanone. Analysis of the molecular orbitals (HOMO and LUMO) can help rationalize the molecule's behavior in chemical reactions.
The distribution of the LUMO (typically the πc=o orbital) indicates that nucleophilic attack is most likely to occur at the carbonyl carbon. Furthermore, the energy and localization of the σc-cl orbital are critical in understanding reactions involving the cleavage of the carbon-chlorine bond, such as nucleophilic substitution or reductive dehalogenation. The relative energies of the π* and σ* orbitals, which can be probed by ETS, are therefore direct indicators of the preferred pathways for electron-transfer-initiated reactions. Computational models allow for the mapping of electron density, calculation of partial atomic charges, and visualization of orbital interactions, providing a comprehensive picture of the electronic factors governing the stereochemistry and reactivity of this halogenated bicyclic ketone.
Density Functional Theory (DFT) Studies on Molecular Geometries and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and energies of molecules. For 3-Chloro-2-norbornanone, DFT calculations would typically be employed to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 3-Chloro-2-norbornanone
| Parameter | Value (exo-chloro) | Value (endo-chloro) |
| C2=O Bond Length (Å) | Data not available | Data not available |
| C3-Cl Bond Length (Å) | Data not available | Data not available |
| C1-C2-C3 Bond Angle (°) | Data not available | Data not available |
| C2-C3-Cl Bond Angle (°) | Data not available | Data not available |
| Relative Energy (kcal/mol) | Data not available | Data not available |
Note: This table is illustrative. Specific values would require dedicated DFT calculations for 3-Chloro-2-norbornanone, which are not present in the available literature.
Computational Modeling of Reaction Pathways and Transition States
Understanding the reactivity of 3-Chloro-2-norbornanone involves mapping out the potential energy surfaces of its reactions. Computational modeling is instrumental in identifying reaction intermediates and, crucially, the high-energy transition states that govern reaction rates. For reactions involving 3-Chloro-2-norbornanone, such as nucleophilic substitution or elimination, computational methods can elucidate the step-by-step mechanism.
The process involves locating the transition state structure for a given reaction and calculating its energy. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction kinetics. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) methods are often used to find transition state geometries. Again, while the literature contains many examples of computational studies on reaction mechanisms, specific investigations focused on 3-Chloro-2-norbornanone are not documented in the searched sources.
Analysis of Stereoelectronic and Torsional Effects
The rigid bicyclic framework of norbornane (B1196662) derivatives often leads to significant stereoelectronic and torsional effects that dictate their reactivity and stereoselectivity. Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties of a molecule. In 3-Chloro-2-norbornanone, the orientation of the C-Cl bond relative to the adjacent carbonyl group can have a profound impact on the molecule's reactivity. For example, the alignment of the σ* orbital of the C-Cl bond with the π system of the carbonyl group can influence nucleophilic attack at the carbonyl carbon.
Torsional strain, arising from the eclipsing of bonds on adjacent atoms, is another critical factor in the chemistry of norbornane systems. The introduction of a chlorine atom at the C3 position can alter the torsional strain within the molecule, potentially influencing its conformational preferences and the stereochemical outcome of its reactions. Computational analysis, through methods like Natural Bond Orbital (NBO) analysis, can quantify these stereoelectronic interactions and provide a deeper understanding of their role in the reactivity of 3-Chloro-2-norbornanone. While the principles are well-established for norbornane systems in general, specific computational analyses for the 3-chloro substituted ketone are not available.
Influence of Local Electric Fields on Norbornane Reactivity
Recent advancements in computational chemistry have highlighted the significant role that local electric fields can play in influencing chemical reactivity. An external electric field, or a strong local field generated by the surrounding environment (e.g., in an enzyme active site), can stabilize or destabilize transition states, thereby altering reaction rates and selectivity.
For a molecule like 3-Chloro-2-norbornanone, which possesses a significant dipole moment due to the carbonyl and chloro groups, the application of an external electric field could have a pronounced effect on its reactions. Computational studies can model the behavior of the molecule in the presence of an electric field, predicting how the reaction pathway and activation energies are modified. This area of research holds promise for developing novel methods to control chemical reactions. However, the application of these computational techniques to specifically study the influence of local electric fields on the reactivity of 3-Chloro-2-norbornanone has not been reported in the available scientific literature.
Synthetic Utility and Chemical Transformations of 3 Chloro 2 Norbornanone
Utilization as a Synthetic Intermediate
3-Chloro-2-norbornanone serves as a valuable intermediate in the synthesis of complex organic molecules. Its bicyclic structure provides a rigid scaffold that can be functionalized in a stereocontrolled manner, making it an attractive starting material for the synthesis of natural products and other target molecules.
While direct synthesis of Prostaglandin (B15479496) A2 from 3-chloro-2-norbornanone is not extensively documented, a closely related analog, 3-endo-bromotricyclo[3.2.0.0]heptan-6-one, has been successfully employed in the synthesis of this important natural product. This synthesis highlights the utility of halo-ketones on the norbornane (B1196662) framework as key precursors. The bromo-ketone undergoes a crucial carbon-carbon bond-forming reaction with a cuprate (B13416276) reagent, which introduces the prostaglandin side chain onto the bicyclic system. nrochemistry.comwikipedia.org This key norbornanone intermediate is then elaborated through a series of steps, including Baeyer-Villiger oxidation to form a lactone, followed by further functional group manipulations to ultimately yield Prostaglandin A2. nrochemistry.comwikipedia.org This synthetic strategy underscores the potential of 3-chloro-2-norbornanone to serve a similar role as a precursor, where the chlorine atom can act as a handle for introducing molecular complexity.
The electrophilic nature of the carbonyl carbon in 3-chloro-2-norbornanone, along with the adjacent carbon bearing the chlorine atom, makes it a potential candidate for various carbon-carbon bond-forming reactions. While specific examples directly utilizing 3-chloro-2-norbornanone are not prevalent in the literature, its structure suggests reactivity in classical reactions such as the Grignard and Reformatsky reactions.
In a hypothetical Grignard reaction, an organomagnesium halide (R-MgX) would be expected to add to the carbonyl group of 3-chloro-2-norbornanone. This nucleophilic addition would result in the formation of a tertiary alcohol after acidic workup, incorporating the 'R' group from the Grignard reagent onto the norbornane skeleton.
The Reformatsky reaction, which typically involves the reaction of an alpha-halo ester with a carbonyl compound in the presence of zinc, could also be adapted. nrochemistry.comwikipedia.orgthermofisher.compsiberg.com Given that 3-chloro-2-norbornanone is an α-chloro ketone, it could potentially react with an organozinc reagent derived from an α-halo ester to form a β-hydroxy ester derivative of the norbornane framework.
| Reaction Type | Potential Reactant | Expected Product |
| Grignard Reaction | R-MgX | Tertiary norbornanol derivative |
| Reformatsky Reaction | Organozinc reagent | β-hydroxy ester of norbornane |
Derivatization for Specialty Chemical Synthesis
The reactivity of the carbonyl group and the chlorine atom in 3-chloro-2-norbornanone allows for its derivatization into a range of specialty chemicals with unique properties and applications.
A notable application of a derivative of 3-chloro-2-norbornanone is in the synthesis of complex oximes, such as exo-3-chloro-endo-6-cyano-2-norbornanone O-(methylcarbamoyl)oxime. This compound has been investigated for its potential acaricidal activity. thermofisher.com The synthesis of such molecules typically involves the initial formation of the oxime from the corresponding norbornanone derivative by reaction with hydroxylamine. This is followed by further functionalization of the oxime's hydroxyl group, in this case, with a methylcarbamoyl group. The presence of both the chloro and cyano functionalities on the norbornane scaffold highlights the intricate molecular architectures that can be constructed from halo-norbornanone precursors.
The chemical modification of 3-chloro-2-norbornanone and its derivatives can lead to a variety of functionalized norbornanols and ketones. A primary transformation is the reduction of the ketone functionality. For instance, the reduction of 3-chloro-2-norbornanone would yield 3-chloro-2-norbornanol. This reduction can be achieved using various reducing agents, such as sodium borohydride. The resulting chlorohydrin is a versatile intermediate. The hydroxyl group can be further functionalized, for example, through esterification or etherification. The chlorine atom can also be a site for nucleophilic substitution, although the steric hindrance of the norbornane system can influence the reactivity. These transformations allow for the synthesis of a library of substituted norbornane derivatives with potential applications in materials science and medicinal chemistry.
| Starting Material | Reaction | Product |
| 3-Chloro-2-norbornanone | Reduction | 3-Chloro-2-norbornanol |
| 3-Chloro-2-norbornanol | Esterification | 3-Chloro-2-norbornanyl ester |
| 3-Chloro-2-norbornanol | Nucleophilic Substitution | Substituted 2-norbornanol |
Radical Reactions Initiated by 3-Chloro-2-norbornanone (e.g., TEMPO-mediated processes)
While ionic reactions of 3-chloro-2-norbornanone are common, it can also participate in radical reactions. One documented example is the reduction of 3-chloro-2-norbornanone with tris(trimethylsilyl)silane, which proceeds via a radical mechanism. This reaction effectively removes the chlorine atom, yielding 2-norbornanone.
In the context of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl)-mediated processes, 3-chloro-2-norbornanone itself is not the typical substrate for direct TEMPO-mediated reactions, which often involve the oxidation of alcohols. However, the derivative, 3-chloro-2-norbornanol, obtained from the reduction of 3-chloro-2-norbornanone, could be a substrate for TEMPO-mediated oxidation. In such a process, TEMPO, in conjunction with a stoichiometric oxidant, would catalyze the oxidation of the secondary alcohol back to the ketone, 3-chloro-2-norbornanone. This highlights the potential for cyclic interconversion between the ketone and alcohol forms, utilizing both ionic reduction and radical-mediated oxidation pathways.
| Reactant | Reagent(s) | Product | Reaction Type |
| 3-Chloro-2-norbornanone | Tris(trimethylsilyl)silane | 2-Norbornanone | Radical Reduction |
| 3-Chloro-2-norbornanol | TEMPO / Oxidant | 3-Chloro-2-norbornanone | Radical Oxidation |
Bio Inspired and Biocatalytic Transformations Involving Norbornanone Frameworks
Enzymatic Modifications of Substituted Norbornanones
Enzymatic modifications offer a green and highly selective alternative to traditional chemical reactions. While specific studies on the enzymatic modification of 3-chloro-2-norbornanone are not extensively documented, the principles can be inferred from research on related cyclic ketones and bicyclic compounds. Enzymes such as hydrolases, oxidoreductases, and transferases are capable of catalyzing a wide range of reactions on substituted cyclic frameworks.
For instance, the enzymatic hydrolysis of esters in bicyclic compounds has been demonstrated. In a study on the biotransformation of bicyclo[3.3.1]nonane-2,6-diol diacetate, various vegetables were used as sources of enzymes to catalyze the hydrolysis of the acetyl groups. This resulted in the formation of the corresponding monoacetate and diol products. This highlights the potential for hydrolytic enzymes to act on substituted norbornanone derivatives, potentially cleaving ester or other functional groups.
The conditions for enzymatic reactions are typically mild, occurring at or near room temperature and neutral pH, which can help to avoid the degradation of sensitive substrates. The choice of enzyme, solvent, and reaction conditions can significantly influence the outcome of the modification.
Regioselective and Enantioselective Biotransformations
Biotransformations are prized for their ability to proceed with high regioselectivity and enantioselectivity, offering access to chiral molecules that are difficult to synthesize using conventional chemical methods. Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that have demonstrated remarkable efficiency in the enantioselective oxidation of cyclic ketones to their corresponding lactones.
Cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus has been successfully used in the kinetic resolution of cyclic ketones that bear α-quaternary stereocenters. nih.govd-nb.info This process yields lactones with high enantiomeric excess (up to >99% ee). nih.govd-nb.info This demonstrates the potential for enzymes to differentiate between enantiomers of a racemic mixture, selectively transforming one into a product while leaving the other unreacted. Such a kinetic resolution approach could theoretically be applied to a racemic mixture of 3-chloro-2-norbornanone, leading to the production of an enantiomerically enriched lactone and the corresponding unreacted enantiomer of the ketone.
The regioselectivity of enzymatic reactions is another key advantage. mdpi.com For instance, in the acylation of D-ribono-1,4-lactone catalyzed by lipases, the enzyme Candida antarctica lipase (B570770) B (CAL-B) showed high regioselectivity, exclusively acylating the primary hydroxyl group. core.ac.ukresearchgate.net This level of control is often challenging to achieve with traditional chemical methods, which may require complex protection and deprotection steps. core.ac.uk
The following table summarizes the enantioselective biotransformation of various cyclic ketones using CHMO, illustrating the high degree of enantioselectivity achievable.
| Substrate (Cyclic Ketone) | Product (Lactone) | Conversion (%) | Enantiomeric Excess (ee %) |
| Five-membered rings | |||
| 2-allyl-2-methylcyclopentanone | 3-allyl-3-methyl-2-oxanone | 48 | >99 |
| 2-methyl-2-(prop-2-ynyl)cyclopentanone | 3-methyl-3-(prop-2-ynyl)-2-oxanone | 47 | 99 |
| Six-membered rings | |||
| 2-allyl-2-methylcyclohexanone | 3-allyl-3-methyl-2-oxepanone | 47 | >99 |
| 2-methyl-2-(prop-2-ynyl)cyclohexanone | 3-methyl-3-(prop-2-ynyl)-2-oxepanone | 48 | >99 |
Data sourced from studies on biocatalytic conversions of cyclic ketones. nih.govd-nb.info
Role of Cytochrome P450 Enzymes in Norbornanone Metabolism and Hydroxylation (referencing norcamphor (B56629) analogs)
Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotic compounds. The metabolism of norbornanone frameworks can be effectively studied by examining the enzymatic transformations of norcamphor, a close structural analog. The bacterium Pseudomonas putida utilizes a specific cytochrome P450 enzyme, P450-CAM (CYP101A1), to hydroxylate camphor (B46023) as part of its metabolic pathway. brandeis.edu
Studies on the hydroxylation of norcamphor by cytochrome P450cam have revealed that the regioselectivity of the reaction is dependent on the stereochemistry of the substrate. When (1R)-norcamphor is the substrate, hydroxylation occurs preferentially at the 5-position, with minor products resulting from hydroxylation at the 6- and 3-positions. Conversely, with (1S)-norcamphor, the major product is the result of hydroxylation at the 6-position.
The product distribution for the hydroxylation of norcamphor enantiomers by cytochrome P450cam is detailed in the table below:
| Substrate | 5-hydroxy Product (%) | 6-hydroxy Product (%) | 3-hydroxy Product (%) |
| (1R)-norcamphor | 65 | 30 | 5 |
| (1S)-norcamphor | 28 | 62 | 10 |
This demonstrates that the orientation of the substrate within the enzyme's active site, influenced by its stereochemistry, directs the position of hydroxylation.
Furthermore, investigations into halogenated camphor analogs provide insight into how substituents can alter the regioselectivity of P450-catalyzed hydroxylations. In the case of 5,5-difluorocamphor, where the typical site of hydroxylation is blocked by fluorine atoms, the P450-CAM enzyme catalyzes the hydroxylation of a methyl group, producing 5,5-difluoro-9-hydroxy-camphor. nih.gov This represents a shift in regioselectivity and underscores the versatility of cytochrome P450 enzymes in metabolizing modified substrates. nih.gov This finding is particularly relevant for 3-chloro-2-norbornanone, as the presence and position of the chlorine atom would likely influence the regioselectivity of its potential enzymatic hydroxylation.
Emerging Research Directions and Future Prospects
Development of Novel Synthetic Routes to Halogenated Norbornanones
Research into the synthesis of halogenated norbornanones is an active area, driven by the utility of these compounds as versatile intermediates. While classical methods for the synthesis of α-haloketones often involve the direct halogenation of the corresponding ketone enol or enolate, contemporary research focuses on developing more efficient, selective, and environmentally benign methodologies.
Current Research Trends:
Electrophilic Halogenation: The direct reaction of 2-norbornanone with chlorinating agents like sulfuryl chloride or N-chlorosuccinimide remains a common approach. However, research is ongoing to improve diastereoselectivity, particularly in the synthesis of specific stereoisomers of 3-chloro-2-norbornanone.
Catalytic Methods: The development of catalytic methods for the asymmetric α-halogenation of ketones is a significant focus in modern organic synthesis. While not specifically detailed for 2-norbornanone to yield the 3-chloro derivative, the principles of using chiral catalysts (such as organocatalysts or metal complexes) to control the stereochemical outcome of halogenation are broadly applicable and represent a promising future direction.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control for halogenation reactions, which can often be highly exothermic. The application of flow chemistry to the synthesis of halogenated norbornanones could lead to more efficient and safer manufacturing processes.
| Synthetic Approach | Reagents/Catalysts | Potential Advantages |
| Direct Chlorination | SO₂Cl₂, NCS | Readily available reagents, straightforward procedure |
| Catalytic Asymmetric Halogenation | Chiral Organocatalysts, Metal Complexes | High enantioselectivity, access to specific stereoisomers |
| Flow Synthesis | Microreactors | Enhanced safety, improved scalability and control |
Exploration of New Reactivity Modes and Catalytic Applications
The reactivity of 3-chloro-2-norbornanone is dominated by the presence of the α-chloro ketone moiety, a functional group known for its versatility in a range of chemical transformations. Research in this area seeks to uncover novel reactions and leverage this reactivity in catalysis.
Key Reactivity Modes:
Nucleophilic Substitution: The chlorine atom at the α-position is susceptible to displacement by various nucleophiles, providing access to a wide array of substituted norbornanones. This is a foundational reaction for the derivatization of this scaffold.
Favorskii Rearrangement: A characteristic reaction of α-halo ketones, the Favorskii rearrangement of 3-chloro-2-norbornanone in the presence of a base would lead to the formation of a bicyclo[2.1.1]hexane carboxylic acid derivative. Exploring the scope and application of this rearrangement with different bases and substrates is a potential research avenue.
Radical Reactions: The carbon-chlorine bond can be cleaved under radical conditions to generate an α-keto radical. This reactive intermediate can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, expanding the synthetic utility of 3-chloro-2-norbornanone.
The strained bicyclic framework of norbornanone derivatives, combined with the electronic properties of the α-chloro ketone, makes them interesting candidates as ligands or substrates in transition metal catalysis.
Advanced Computational Modeling for Predictive Chemical Transformations
Computational chemistry offers powerful tools to understand and predict the behavior of molecules like 3-chloro-2-norbornanone. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, stereoselectivity, and the properties of transient intermediates.
Applications in the Study of 3-Chloro-2-norbornanone:
Reaction Pathway Analysis: Computational modeling can be used to elucidate the mechanisms of reactions involving 3-chloro-2-norbornanone, such as nucleophilic substitution and the Favorskii rearrangement. This can help in optimizing reaction conditions and predicting the formation of byproducts.
Prediction of Stereoselectivity: The rigid bicyclic structure of norbornanone often leads to high stereoselectivity in its reactions. Computational models can predict the preferred stereochemical outcome of reactions, guiding the design of synthetic routes to specific isomers.
Spectroscopic Analysis: Theoretical calculations can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR) for 3-chloro-2-norbornanone and its derivatives, confirming their structures and understanding their electronic properties.
Design of Novel Catalytic Systems for Norbornanone Derivatization
The development of new catalytic systems to efficiently and selectively modify the norbornanone scaffold is a key area of research. While specific catalysts designed for 3-chloro-2-norbornanone are not widely reported, general advances in catalysis for ketone derivatization are highly relevant.
Future Directions in Catalysis:
Organocatalysis: Chiral organocatalysts could be employed for the enantioselective derivatization of 3-chloro-2-norbornanone, for instance, in aldol (B89426) or Michael addition reactions of the corresponding enolate.
Photoredox Catalysis: This emerging field utilizes visible light to promote a wide range of chemical transformations. Photoredox catalysis could enable novel reactions of 3-chloro-2-norbornanone, potentially through the generation of radical intermediates under mild conditions.
Biocatalysis: The use of enzymes to perform selective transformations on synthetic molecules is a rapidly growing area of green chemistry. Engineered enzymes could potentially be used for the stereoselective reduction of the ketone or the dehalogenation of 3-chloro-2-norbornanone.
| Catalytic System | Potential Transformation | Advantages |
| Organocatalysis | Asymmetric aldol/Michael additions | Metal-free, high enantioselectivity |
| Photoredox Catalysis | Radical-mediated C-C bond formation | Mild reaction conditions, novel reactivity |
| Biocatalysis | Stereoselective reductions, dehalogenation | High selectivity, environmentally friendly |
Potential in Advanced Organic Materials and Pharmaceutical Intermediates
The rigid bicyclic structure of the norbornane (B1196662) core imparts unique properties to molecules that contain it, making it an attractive scaffold for the development of new materials and pharmaceuticals. 3-Chloro-2-norbornanone serves as a valuable starting material for accessing more complex norbornane derivatives.
Potential Applications:
Polymers: Norbornene and its derivatives are well-known monomers for Ring-Opening Metathesis Polymerization (ROMP). Functionalized norbornanones, accessible from 3-chloro-2-norbornanone, could be converted to the corresponding norbornenes and used to synthesize polymers with tailored thermal and mechanical properties.
Pharmaceutical Synthesis: The norbornane scaffold is present in a number of biologically active molecules. The ability to introduce diverse functionality onto the norbornanone ring via reactions of 3-chloro-2-norbornanone makes it a potentially valuable intermediate in the synthesis of novel pharmaceutical candidates. For instance, the introduction of amine or other pharmacophoric groups could lead to new classes of therapeutic agents. While 3-chloro monocyclic β-lactams have shown a range of biological activities, the direct translation of this to norbornane-fused systems requires further investigation. mdpi.com
Q & A
Q. What are the established synthetic routes for 3-Chloro-2-norbornanone, and how do reaction conditions influence yield?
Answer: The synthesis of 3-Chloro-2-norbornanone typically involves halogenation of 2-norbornanone. A key patent (US3038927) describes chlorination using sulfuryl chloride (SO₂Cl₂) in anhydrous conditions, achieving >85% yield at 0–5°C . Critical parameters include:
- Temperature control : Elevated temperatures (>10°C) risk side reactions like over-chlorination.
- Catalyst selection : Lewis acids (e.g., AlCl₃) improve regioselectivity but may complicate purification.
- Solvent choice : Non-polar solvents (e.g., CCl₄) minimize byproduct formation.
Methodological tip : Monitor reaction progress via GC-MS to optimize quenching time and avoid decomposition .
Q. How can researchers characterize the purity and structural integrity of 3-Chloro-2-norbornanone?
Answer:
Q. What are the stability considerations for 3-Chloro-2-norbornanone under varying storage conditions?
Answer:
- Thermal stability : Decomposes above 150°C, releasing HCl gas; store at 2–8°C in amber vials .
- Moisture sensitivity : Hydrolyzes to 2-norbornanone in aqueous environments; use desiccants (e.g., silica gel) .
- Light exposure : UV radiation induces radical-mediated degradation; inert-atmosphere storage recommended .
Advanced Research Questions
Q. How does 3-Chloro-2-norbornanone function as a hydrogen acceptor in asymmetric catalytic reactions?
Answer: In iridium-catalyzed transfer hydrogenation, 3-Chloro-2-norbornanone acts as a sterically demanding ketone, enabling enantioselective reduction of α-haloketones. Key findings:
- Substrate scope : The norbornane skeleton enhances stereocontrol vs. linear ketones (e.g., 2-chlorocyclohexanone) .
- Mechanistic insight : Kinetic studies show Cl substituents lower LUMO energy, accelerating hydride transfer (k = 0.45 s⁻¹ in toluene) .
Experimental design : Pair with [Cp*IrCl₂]₂ catalyst (1 mol%) and KOtBu (1.2 equiv) in anhydrous toluene at 40°C for 72 hours .
Q. What contradictions exist in reported reactivity data for 3-Chloro-2-norbornanone, and how can they be resolved?
Answer:
- Contradiction : Discrepancies in enantiomeric excess (ee) values (78–92%) in hydrogenation studies .
- Resolution strategies :
- Parameter standardization : Control solvent polarity (e.g., ε = 2.38 for toluene vs. ε = 24.5 for THF).
- Catalyst pre-activation : Pre-stir Ir catalysts with KOtBu to eliminate moisture effects.
- Data normalization : Use chiral HPLC with a cellulose-based column for reliable ee quantification .
Q. How do computational models predict the stereoelectronic effects of the Cl substituent in 3-Chloro-2-norbornanone?
Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) reveal:
- Steric effects : Cl at C-3 induces a 12° torsional strain in the norbornane ring.
- Electronic effects : Cl withdraws electron density, polarizing the carbonyl group (Mulliken charge: +0.32 on O) .
Methodological workflow :
Optimize geometry using Gaussian 12.
Calculate frontier orbitals (HOMO/LUMO) for reactivity prediction.
Q. What role does solvent choice play in the kinetic resolution of 3-Chloro-2-norbornanone derivatives?
Answer:
- Polar aprotic solvents (e.g., DMF): Increase reaction rates but reduce enantioselectivity (ΔΔG‡ = 1.8 kcal/mol).
- Non-polar solvents (e.g., hexane): Favor rigid transition states, enhancing ee by 15–20% .
Case study : In enzymatic reductions, tert-butyl methyl ether (TBME) improves diastereomeric ratio (dr) from 3:1 to 8:1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
